2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic compound that features multiple functional groups, including pyrazole, thiazole, and acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally the attachment of the allyloxy and phenyl groups. Each step would require specific reagents and conditions, such as:
Pyrazole formation: This might involve the reaction of a hydrazine derivative with a diketone.
Thiazole formation: This could involve the cyclization of a thioamide with a haloketone.
Final assembly: The final steps might involve coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic groups.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like bromine (Br2) or sodium hydride (NaH) could be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used, but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways, particularly those involving the targets of the pyrazole and thiazole moieties.
Medicine: As a potential drug candidate, particularly if it shows activity against specific biological targets.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- 2-[(5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity. For instance, the presence of the allyloxy group might allow for specific interactions with biological targets that are not possible with the methoxy or ethoxy analogs.
Biological Activity
The compound 2-[(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic molecule with potential biological activities. Its structure incorporates various pharmacologically relevant moieties, including a pyrazole ring and thiazole derivatives, which are known for their diverse biological effects. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C31H25N5O4S, and its structure can be broken down into several key components:
Component | Description |
---|---|
Pyrazole | A five-membered ring contributing to anti-inflammatory properties. |
Thiazole | A sulfur-containing heterocycle known for antimicrobial activity. |
Acetate Group | Enhances solubility and may influence biological activity. |
Research indicates that compounds with similar structural features often exhibit their biological activities through the inhibition of specific enzymes or pathways. For instance, the pyrazole moiety is frequently associated with inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anti-inflammatory Effects
One of the primary areas of interest for this compound is its potential anti-inflammatory activity. Studies have shown that pyrazole derivatives can selectively inhibit COX-II, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study:
A recent study tested a series of pyrazole-based compounds for their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating significant efficacy compared to standard NSAIDs like Celecoxib (IC50 = 0.78 µM) .
Antimicrobial Activity
Another potential biological activity of this compound is its antimicrobial properties. Thiazole derivatives are well-documented for their ability to combat various bacterial and fungal infections.
Research Findings:
In vitro studies have indicated that thiazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Properties
The presence of phenolic groups in the structure suggests potential antioxidant capabilities. Antioxidants are vital in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases.
Data Table: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
Test Compound | 85 | 25 |
Standard Ascorbic Acid | 95 | 15 |
Properties
Molecular Formula |
C31H23N5O4S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
[2-[(5Z)-6-oxo-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C31H23N5O4S/c1-3-17-39-24-15-13-21(14-16-24)28-22(19-35(33-28)23-9-5-4-6-10-23)18-27-30(38)36-31(41-27)32-29(34-36)25-11-7-8-12-26(25)40-20(2)37/h3-16,18-19H,1,17H2,2H3/b27-18- |
InChI Key |
AERORHRNFAGMFK-IMRQLAEWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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